N-(1-(thiophen-2-yl)propan-2-yl)cinnamamide

Catalog No.
S2793582
CAS No.
1211969-22-0
M.F
C16H17NOS
M. Wt
271.38
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(1-(thiophen-2-yl)propan-2-yl)cinnamamide

CAS Number

1211969-22-0

Product Name

N-(1-(thiophen-2-yl)propan-2-yl)cinnamamide

IUPAC Name

(E)-3-phenyl-N-(1-thiophen-2-ylpropan-2-yl)prop-2-enamide

Molecular Formula

C16H17NOS

Molecular Weight

271.38

InChI

InChI=1S/C16H17NOS/c1-13(12-15-8-5-11-19-15)17-16(18)10-9-14-6-3-2-4-7-14/h2-11,13H,12H2,1H3,(H,17,18)/b10-9+

InChI Key

FDTDXAZZFNOSOL-MDZDMXLPSA-N

SMILES

CC(CC1=CC=CS1)NC(=O)C=CC2=CC=CC=C2

solubility

not available

N-(1-(thiophen-2-yl)propan-2-yl)cinnamamide is a chemical compound characterized by the presence of a thiophene ring and a cinnamamide moiety. This compound has garnered attention due to its unique structural features, which contribute to its biological activities and potential applications in medicinal chemistry. The molecular formula of N-(1-(thiophen-2-yl)propan-2-yl)cinnamamide is C13H15N1OS1, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

  • Oxidation: The thiophene ring can be oxidized to form thiophene S-oxides or sulfoxides.
  • Reduction: The cinnamamide moiety can be reduced to form the corresponding amine.
  • Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride or sodium borohydride for reduction. Nucleophiles such as halides or amines may be employed in substitution reactions.

N-(1-(thiophen-2-yl)propan-2-yl)cinnamamide exhibits significant biological activity, primarily as a norepinephrine-dopamine reuptake inhibitor. This action affects the neurotransmitter pathways associated with mood regulation, potentially making it a candidate for treating conditions such as depression and anxiety. Additionally, studies indicate that this compound increases locomotor activity and induces sensitization in animal models, suggesting its influence on cellular signaling pathways and metabolism .

The synthesis of N-(1-(thiophen-2-yl)propan-2-yl)cinnamamide typically involves the condensation of 1-(thiophen-2-yl)propan-2-amine with cinnamoyl chloride. This reaction is generally conducted in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid produced during the reaction. The mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials into the desired product. Industrial methods may involve continuous flow reactors and automated systems to enhance efficiency and yield.

The applications of N-(1-(thiophen-2-yl)propan-2-yl)cinnamamide are diverse, particularly in medicinal chemistry. Its properties as a norepinephrine-dopamine reuptake inhibitor suggest potential uses in developing antidepressants or treatments for other mood disorders. Furthermore, its unique structure may allow it to serve as a scaffold for designing novel therapeutic agents targeting various biological pathways.

Interaction studies have shown that N-(1-(thiophen-2-yl)propan-2-yl)cinnamamide interacts with several enzymes and proteins within biological systems. Its ability to modulate neurotransmitter levels indicates potential interactions with receptors involved in mood regulation. Additionally, research into its metabolic pathways reveals that it is converted into active metabolites such as thiopropamine and 4-hydroxymethiopropamine, which may contribute to its pharmacological effects .

Several compounds share structural similarities with N-(1-(thiophen-2-yl)propan-2-yl)cinnamamide. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
MethiopropamineContains a thiophene ringKnown for stimulant effects similar to amphetamines
N-(4-methylphenyl)-cinnamamideAromatic ring substituted with methyl groupExhibits anti-inflammatory properties
3-thiophenecarboxylic acidThiophene ring with carboxylic acid functionalityPotential use in synthetic organic chemistry
N-benzylcinnamamideBenzyl substitution on the amide nitrogenDemonstrates cytotoxic properties against cancer cells

N-(1-(thiophen-2-yl)propan-2-yl)cinnamamide is unique due to its specific combination of a thiophene ring and a propanamide structure that influences its biological activity and potential therapeutic applications.

XLogP3

3.7

Dates

Last modified: 08-17-2023

Explore Compound Types